molecular formula C11H10O4 B6272961 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid CAS No. 115974-97-5

4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Cat. No.: B6272961
CAS No.: 115974-97-5
M. Wt: 206.2
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Description

Contextualization within Organic Chemistry and Related Fields

In the realm of organic chemistry, this compound serves as an interesting scaffold for further synthetic transformations. The carboxylic acid group can undergo esterification, amidation, or reduction, while the α,β-unsaturated ester moiety is susceptible to nucleophilic addition reactions, such as the Michael addition. The aromatic ring can also be subject to electrophilic substitution reactions, although the existing substituents will direct the position of any new functional groups.

The presence of both a carboxylic acid and an ester group makes it a bifunctional molecule with potential applications in polymer chemistry as a monomer or cross-linking agent. In medicinal chemistry, the cinnamic acid and benzoic acid motifs are prevalent in a wide range of biologically active compounds. Cinnamic acid derivatives have been investigated for their potential anti-tumor, antibacterial, and anti-inflammatory properties. mdpi.com Similarly, benzoic acid derivatives are utilized in various pharmaceutical applications. ymerdigital.comvedantu.com

Historical Perspectives on Related Chemical Motifs

The synthesis of the core structures present in 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is rooted in several classic organic reactions. The preparation of cinnamic acids, for instance, has been historically achieved through the Perkin reaction , first reported by William Henry Perkin in 1868. wikipedia.orgiitk.ac.in This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.org

Another significant historical development relevant to the synthesis of such compounds is the Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction. matthey.comasianpubs.orgresearchgate.net The Heck reaction allows for the coupling of an aryl halide with an alkene, providing a versatile method for the synthesis of substituted alkenes like the propenoate chain in the target molecule. jocpr.com

The esterification of carboxylic acids, such as the formation of the methyl ester in this compound, is often accomplished through Fischer esterification , a long-standing method involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. apsu.edu

Current Research Gaps and Future Directions for this compound Studies

While the individual chemical motifs of this compound are well-studied, there is a noticeable lack of specific research focused on this particular compound. This presents several opportunities for future investigation.

Synthesis and Characterization: Detailed studies on the optimized synthesis of this compound, potentially exploring various catalytic systems for the carbon-carbon bond formation, would be valuable. Full characterization using modern spectroscopic and crystallographic techniques would provide a definitive understanding of its structural and electronic properties.

Medicinal Chemistry Exploration: Given the known biological activities of cinnamic and benzoic acid derivatives, a thorough investigation into the pharmacological potential of this compound is warranted. jocpr.comresearchgate.netrsdjournal.orgsemanticscholar.org Screening for various biological activities could uncover novel therapeutic applications.

Material Science Applications: The bifunctional nature of the molecule suggests its potential as a monomer for the synthesis of novel polyesters or other polymers. The rigid aromatic core and the unsaturated side chain could impart interesting thermal or optical properties to such materials. Further research into its polymerization behavior and the characterization of the resulting polymers is a promising avenue.

Properties

CAS No.

115974-97-5

Molecular Formula

C11H10O4

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The (1E) stereochemistry, indicating a trans configuration of the alkene protons, is a key feature that can be confirmed by the coupling constant between these protons. The chemical shifts are influenced by the electronic effects of the substituent groups—the electron-withdrawing carboxylic acid and methyl acrylate (B77674) moieties and the aromatic benzene (B151609) ring.

Based on established chemical shift principles and data from analogous structures, the predicted assignments are as follows:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH> 12.0Singlet (broad)-1H
H-d/H-d'8.10Doublet~8.52H
H-c/H-c'7.70Doublet~8.52H
H-b (trans to aryl)7.80Doublet~16.01H
H-a (trans to H-b)6.55Doublet~16.01H
-OCH₃3.80Singlet-3H

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (acid)~171
C=O (ester)~166
C-b (alkene)~144
C-e (aromatic)~140
C-d/d' (aromatic)~130
C-f (aromatic)~128
C-c/c' (aromatic)~127
C-a (alkene)~120
-OCH₃~52

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would be observed between the alkene protons (H-a and H-b) and between the aromatic protons on the benzene ring (H-c/c' and H-d/d'). The absence of cross-peaks between the methoxy (B1213986) singlet, the carboxylic acid proton, and other protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons, providing direct ¹H-¹³C one-bond correlations. It would be used to definitively link the proton signals (H-a, H-b, H-c/c', H-d/d', and -OCH₃) to their corresponding carbon signals (C-a, C-b, C-c/c', C-d/d', and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is crucial for establishing the connectivity across quaternary carbons (which have no attached protons) and functional groups. Key expected correlations would include:

The alkene proton H-b correlating to the ester carbonyl carbon and the aromatic carbon C-e.

The aromatic protons H-c/c' correlating to the alkene carbon C-b and the carboxylic acid carbonyl carbon.

The methoxy protons (-OCH₃) correlating to the ester carbonyl carbon.

Fourier Transform Infrared (FTIR) Spectroscopy and Vibrational Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a compound. The FTIR spectrum of this compound would be characterized by several strong absorption bands corresponding to its constituent functional groups. Analysis of related acrylate compounds suggests specific vibrational modes. mdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchCarboxylic Acid3300-2500Broad, Strong
C-H Stretch (aromatic)Benzene Ring3100-3000Medium
C-H Stretch (alkene)Alkene3050-3010Medium
C-H Stretch (aliphatic)Methoxy (-OCH₃)2950-2850Medium
C=O StretchCarboxylic Acid~1710Strong
C=O Stretchα,β-unsaturated Ester~1725Strong
C=C Stretch (conjugated)Alkene~1635Medium-Strong
C=C Stretch (aromatic)Benzene Ring~1605, ~1500Medium
C-O StretchEster & Carboxylic Acid1300-1100Strong
C-H Bend (trans-alkene)Alkene~980Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system in this compound, which includes the benzene ring, the carbon-carbon double bond, and the two carbonyl groups, is expected to give rise to strong UV absorbance. The primary electronic transition would be a π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorbance (λmax) is anticipated to be in the UV region, likely above 250 nm, due to the extensive conjugation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀O₄), the molecular weight is 206.19 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed at an m/z corresponding to this exact mass. The fragmentation pattern provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)Ion FragmentFormula of Lost Neutral
206[M]⁺-
191[M - CH₃]⁺CH₃
175[M - OCH₃]⁺OCH₃
161[M - COOH]⁺COOH
147[M - COOCH₃]⁺COOCH₃
121[C₇H₅O₂]⁺C₄H₅O₂

X-ray Crystallography and Single-Crystal Structure Determination of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide unequivocal proof of its structure, including bond lengths, bond angles, and stereochemistry. While a crystal structure for the target compound is not publicly available, data from a closely related isomer, methyl (E)-3-(2-formylphenoxy)acrylate (also C₁₁H₁₀O₄), reveals a monoclinic crystal system with a P2₁/c space group. researchgate.net A similar outcome would be plausible for the title compound.

Furthermore, the presence of a carboxylic acid group makes this compound an excellent candidate for forming co-crystals. The carboxylic acid can act as a robust hydrogen-bond donor, allowing it to form stable crystalline structures with other molecules (co-formers) that are hydrogen-bond acceptors, such as pyridines or amides. The formation of co-crystals can be used to modify the physicochemical properties of the parent compound, such as solubility and stability, without altering its covalent structure.

Computational Chemistry and Theoretical Studies on 4 1e 3 Methoxy 3 Oxoprop 1 En 1 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua It is particularly effective for determining the most stable three-dimensional arrangement (conformation) of a molecule by calculating the potential energy surface. For 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, several rotatable bonds exist, primarily around the ester and carboxylic acid groups, as well as the bond connecting the phenyl ring to the propenoate chain.

DFT calculations can map the energy landscape by systematically rotating these bonds and calculating the corresponding energy. This process identifies the global minimum energy conformation, representing the most stable and populated structure, as well as other local minima (stable conformers) and the energy barriers for converting between them. The stability is influenced by factors such as steric hindrance and potential intramolecular hydrogen bonding. Theoretical studies on similar benzoic acid derivatives have successfully used DFT to elucidate their stable geometries. nih.gov

Table 1: Illustrative Conformational Energy Analysis via DFT This table presents hypothetical data typical for DFT conformational analysis of a molecule with similar structural features.

Dihedral Angle Relative Energy (kcal/mol) Conformer Stability
0° (Planar) 2.5 Unstable (Steric Hindrance)
30° 0.8 Near Minimum
45.2° 0.0 Global Minimum (Most Stable)
90° 5.1 Transition State

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the phenyl ring and the C=C double bond, while the LUMO would likely be distributed over the electron-withdrawing carbonyl groups of the ester and carboxylic acid moieties. This distribution determines the molecule's reactivity towards electrophiles and nucleophiles. DFT calculations are the standard method for computing FMO energies and visualizing their spatial distribution. dntb.gov.ua

Table 2: Representative Frontier Molecular Orbital Energies This table contains representative values for FMO analysis based on DFT calculations for related aromatic compounds.

Parameter Energy (eV) Implication
EHOMO -6.85 Electron-donating capability
ELUMO -2.15 Electron-accepting capability

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations model the interactions between molecules, providing insights into bulk properties like solvation, diffusion, and the formation of aggregates.

For this compound, MD simulations could be employed to understand how it interacts with solvent molecules (e.g., water or organic solvents) and with other molecules of its kind. These simulations can reveal preferred intermolecular arrangements, such as hydrogen bonding patterns involving the carboxylic acid and ester groups, and π-stacking between the phenyl rings. This information is crucial for predicting solubility, crystal packing, and interactions with biological macromolecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective at predicting various spectroscopic properties. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of specific bonds (e.g., C=O, O-H, C=C), aiding in the interpretation of experimental FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, typically used with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This allows for the assignment of each peak in an experimental NMR spectrum to a specific atom in the molecule.

UV-Visible Spectroscopy: TD-DFT is used to calculate the electronic transitions between molecular orbitals. dntb.gov.ua This provides information on the absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum and explain the molecule's color and photochemical properties. researchgate.net

Table 3: Computationally Predicted vs. Experimental Spectroscopic Data (Illustrative) This table illustrates how theoretical spectroscopic data are typically compared with experimental results.

Spectroscopic Data Predicted Value (DFT) Experimental Value Assignment
IR Frequency (cm⁻¹) 1715 1712 C=O stretch (ester)
IR Frequency (cm⁻¹) 1690 1685 C=O stretch (acid)
¹H NMR Shift (ppm) 7.95 7.98 Aromatic proton (ortho to COOH)
¹³C NMR Shift (ppm) 167.2 167.5 Carbonyl carbon (acid)

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling reactions such as ester hydrolysis, addition to the double bond, or electrophilic aromatic substitution.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, the transition state. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. Calculating the activation energy allows for the prediction of reaction rates and provides a detailed understanding of the reaction mechanism at a molecular level. This type of analysis is crucial for optimizing synthetic procedures and predicting the chemical stability of the compound under various conditions. For instance, modeling the hydrolysis of the methyl ester would involve calculating the energy barrier for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Reactivity and Derivatives of 4 1e 3 Methoxy 3 Oxoprop 1 En 1 Yl Benzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the methyl propenoate (-CH=CHCOOCH₃) group. Both of these substituents deactivate the aromatic ring towards electrophilic attack by withdrawing electron density through inductive and resonance effects. lkouniv.ac.in

Electrophilic Aromatic Substitution (SEAr):

Due to the presence of two deactivating groups, electrophilic aromatic substitution reactions on this compound are significantly slower than on benzene and require harsh reaction conditions. lkouniv.ac.in Both the carboxylic acid and the vinyl ester groups are meta-directors. Therefore, any electrophilic substitution would be directed to the positions meta to both substituents (positions 2 and 6, or 3 and 5, depending on numbering).

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org For instance, nitration would require the use of concentrated nitric and sulfuric acids, and the resulting product would be a dinitro-substituted derivative, though yields may be low due to the strong deactivation of the ring.

Reaction Reagents Typical Product
NitrationHNO₃, H₂SO₄4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-nitrobenzoic acid
BrominationBr₂, FeBr₃3-bromo-4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally not feasible on this molecule under standard conditions. chemistrysteps.com This type of reaction typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govmasterorganicchemistry.com The parent compound lacks a suitable leaving group, making SNAr reactions unlikely without prior modification.

Reactions of the Carboxylic Acid Group

The carboxylic acid functional group is a versatile site for various chemical transformations, including the formation of esters and amides, and reduction to an alcohol.

Amidation: Carboxylic acids can be converted to amides through reaction with primary or secondary amines. This reaction usually requires the activation of the carboxylic acid, for example, by converting it into a more reactive acid chloride using thionyl chloride (SOCl₂), followed by the addition of an amine. libretexts.org Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can facilitate direct amide bond formation. researchgate.net

Amine Coupling Method Product Name
Ammonia (NH₃)SOCl₂, then NH₃4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzamide
BenzylamineDCCN-benzyl-4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzamide
MorpholineSOCl₂, then morpholine{4-[4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoyl]morpholine}

Esterification: The carboxylic acid group can be converted into a new ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.orgiajpr.com The reaction is an equilibrium process, and often, an excess of the alcohol is used to drive the reaction towards the product. libretexts.org

Alcohol Catalyst Product Name
EthanolH₂SO₄Ethyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoate
Benzyl (B1604629) alcoholH₂SO₄Benzyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoate
IsopropanolH₂SO₄Isopropyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoate

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.org It is important to note that LiAlH₄ is a very strong reducing agent and will also reduce the methyl ester group on the other side of the molecule. Therefore, the reaction of this compound with LiAlH₄ would result in the reduction of both the carboxylic acid and the ester, yielding a diol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org

| Reducing Agent | Product Name | | --- | --- | --- | | Lithium Aluminum Hydride (LiAlH₄) | [4-(4-hydroxybut-1-en-1-yl)phenyl]methanol |

Reactions of the α,β-Unsaturated Ester Moiety

The methyl propenoate substituent contains an electron-poor carbon-carbon double bond, making it susceptible to nucleophilic attack and participation in cycloaddition reactions.

The α,β-unsaturated ester system is an excellent Michael acceptor, readily undergoing conjugate addition (or 1,4-addition) with a wide range of nucleophiles, known as Michael donors. wikipedia.orgmasterorganicchemistry.com In this reaction, the nucleophile adds to the β-carbon of the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Michael Donor (Nucleophile) Product Class
Diethyl malonate1,5-dicarbonyl compound
Anilineβ-amino ester
Thiophenolβ-thioether
Cyanide (e.g., KCN)β-cyano ester

The activated double bond of the α,β-unsaturated ester can function as a dienophile ("diene-loving") in a Diels-Alder reaction. masterorganicchemistry.com This is a [4+2] cycloaddition reaction where the dienophile reacts with a conjugated diene to form a six-membered ring. wikipedia.org The electron-withdrawing nature of the adjacent ester group makes the double bond electron-deficient and thus a more reactive dienophile. youtube.com

Diene Product
ButadieneMethyl 4-(cyclohex-3-ene-1-yl)benzoate derivative
CyclopentadieneMethyl 4-(bicyclo[2.2.1]hept-5-en-2-yl)benzoate derivative
Danishefsky's dieneFunctionalized cyclohexenone derivative

Stereochemical Transformations and Isomerization Pathways

The stereochemistry of this compound is centered around the carbon-carbon double bond of the propenoate chain. The "(1E)" designation signifies a trans configuration, where the bulky substituents on the double bond are positioned on opposite sides. This arrangement is generally the more thermodynamically stable isomer due to reduced steric hindrance.

However, this trans isomer can be converted to the less stable cis or "(1Z)" isomer through isomerization pathways. A common method to induce this transformation is through photochemical irradiation. digitellinc.comnih.gov The absorption of light energy can promote an electron to a higher energy state, temporarily weakening the pi bond and allowing for rotation around the carbon-carbon single bond. Subsequent relaxation to the ground state can then lead to the formation of the cis isomer. The ratio of cis to trans isomers at the photostationary state is dependent on the wavelength of light used and the presence of photosensitizers. nih.gov

It is important to note that the reverse reaction, from the cis to the more stable trans isomer, can also occur, often driven by thermal energy. The stability of the cis isomer can be influenced by the solvent and the presence of other molecules in the reaction mixture.

Design and Synthesis of Novel Derivatives of this compound

The dual functionality of this compound offers two primary sites for modification: the carboxylic acid group and the activated double bond. This allows for the systematic design and synthesis of novel derivatives with potentially enhanced or entirely new biological activities or material properties.

Structural Modification Strategies

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime target for derivatization, most commonly through the formation of amides and esters.

Amide Synthesis: The carboxylic acid can be readily converted to an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com This activated intermediate can then be reacted with a wide variety of primary or secondary amines to form the corresponding amide derivatives. rsc.orgnih.govscispace.comluxembourg-bio.com The diversity of commercially available amines allows for the introduction of a vast range of functional groups, influencing properties such as solubility, polarity, and biological target interaction. jst.go.jpresearchgate.net

Ester Synthesis: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comiajpr.com Alternatively, the carboxylic acid can be activated, for instance with a carbodiimide, followed by reaction with an alcohol. mdpi.com Similar to amide synthesis, the selection of different alcohols allows for the fine-tuning of the molecule's properties. epa.govijstr.orggoogle.com

Reactions at the Activated Double Bond: The α,β-unsaturated ester system is an electrophilic center, making it susceptible to nucleophilic attack in what is known as a Michael addition reaction. researchgate.net This allows for the introduction of a wide range of nucleophiles, including carbon, nitrogen, and sulfur-based nucleophiles, at the β-position of the propenoate chain. masterorganicchemistry.com

Furthermore, the double bond can participate in cycloaddition reactions, such as [2+2] photocycloadditions. digitellinc.comnih.govresearchgate.netacs.orgnih.gov These reactions, often initiated by UV light, can lead to the formation of cyclobutane (B1203170) rings, significantly increasing the structural complexity of the molecule. The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the use of catalysts. nih.govresearchgate.net

Exploration of Structure-Activity Relationships within Derivative Libraries

The synthesis of libraries of derivatives based on the this compound scaffold is a powerful strategy for exploring structure-activity relationships (SAR). researchgate.netrsdjournal.org By systematically varying the substituents at the carboxylic acid and propenoate positions and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for a desired effect.

For instance, in the context of enzyme inhibition, the nature of the substituent on an amide derivative can significantly impact binding affinity. jst.go.jpresearchgate.net Electron-donating or electron-withdrawing groups on the amine portion can alter the electronic properties of the entire molecule, influencing its interaction with the active site of a target enzyme. nih.govlibretexts.org Similarly, the size, shape, and hydrogen-bonding potential of the substituent can play a crucial role in determining biological activity. nih.gov

The systematic exploration of these relationships is essential for the rational design of more potent and selective therapeutic agents or functional materials.

Potential Applications of 4 1e 3 Methoxy 3 Oxoprop 1 En 1 Yl Benzoic Acid in Advanced Materials Science

Role as a Monomer in Polymer Synthesis

The structure of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid contains a vinyl group conjugated with a carbonyl, a structure akin to methyl acrylate (B77674), and a benzoic acid moiety. These functional groups make it a theoretically viable candidate for various polymerization reactions.

Radical Polymerization Studies

The carbon-carbon double bond in the propenoate portion of the molecule is activated by the adjacent ester group, making it susceptible to radical addition. This suggests that this compound could potentially undergo radical polymerization to form a homopolymer. However, a thorough search of academic and research databases reveals no specific studies on the homopolymerization of this monomer via radical polymerization. Consequently, there are no available data on its reactivity ratios, polymerization kinetics, or the properties of the resulting polymer.

Condensation Polymerization Approaches

The presence of a carboxylic acid group and a methyl ester group provides the necessary functionality for condensation polymerization. For instance, the carboxylic acid could react with a diol to form a polyester, or the ester could undergo transesterification. While this potential exists, there is no published research detailing the use of this compound as a monomer in condensation polymerization. Therefore, no specific reaction conditions, resulting polymer structures, or material properties can be reported.

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). The carboxylic acid group on the benzoic acid portion of this compound makes it a potential candidate for use as an organic linker in the synthesis of these materials.

Ligand Design and Coordination Chemistry

The carboxylate group (deprotonated carboxylic acid) is a very common functional group used to bridge metal centers in the construction of MOFs and coordination polymers. The molecule this compound could act as a monodentate or bidentate linker through its carboxylate group. The extended, rigid structure of the molecule, along with the additional ester and vinyl functional groups, could lead to frameworks with unique pore environments and functionalities. However, a review of the available literature shows no instances of this specific compound being used as a ligand in the synthesis of MOFs or coordination polymers. Research has been conducted on similar benzoic acid derivatives, but not on this specific molecule.

Structural Characteristics of MOFs Incorporating this compound

As there are no published reports on the synthesis of MOFs using this compound as a ligand, there is no information on the structural characteristics of any such materials. Data regarding crystal structures, network topologies, pore sizes, or surface areas are therefore unavailable. The creation of data tables detailing these characteristics is not possible at this time.

Advanced Composites and Hybrid Materials

The bifunctional nature of this compound, containing both a carboxylic acid and a methyl ester, makes it a candidate for incorporation into advanced composites and hybrid materials. The carboxylic acid group can form strong interactions, including covalent and hydrogen bonds, with filler materials such as metal oxides, clays, or carbon nanotubes. Simultaneously, the ester group or the vinyl group could participate in polymerization reactions to form a matrix.

For instance, in a polymer-silica composite, the carboxylic acid could bond to the hydroxyl groups on the silica (B1680970) surface, while the rest of the molecule becomes integrated into the polymer matrix. This would create a robust bridge between the two components, leading to more effective stress transfer and improved material performance.

Photonic and Optoelectronic Materials based on this compound

The extended π-conjugated system in this compound, spanning the benzene (B151609) ring and the acrylate moiety, is a key feature for potential applications in photonic and optoelectronic materials. Such conjugated systems are known to be responsible for the absorption and emission of light, as well as for charge transport.

Derivatives of this compound could be investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): By modifying the molecular structure to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), it might be possible to develop new emissive materials or host materials for OLEDs.

Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule (with the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid and ester groups) could lead to significant second-order NLO properties, which are useful for applications like frequency doubling of laser light.

Liquid Crystals: The rigid, rod-like structure of the molecule is a common motif in liquid crystalline materials. By incorporating it into larger molecular architectures, new liquid crystals with specific optical and electronic properties could be designed for use in displays and sensors.

Potential ApplicationKey Molecular FeatureDesired Property
Organic ElectronicsExtended π-conjugationCharge transport, Light emission
Nonlinear OpticsPush-pull electronic structureHigh second-order susceptibility
Liquid CrystalsRigid, rod-like shapeAnisotropic properties

Surface Functionalization and Nanomaterials

The carboxylic acid group of this compound provides a strong anchoring point for the functionalization of various surfaces and nanomaterials. This is a widely used strategy to modify the surface properties of materials, such as their solubility, reactivity, and biocompatibility.

This compound could be used to functionalize:

Metal Nanoparticles: The carboxylic acid can bind to the surface of metal nanoparticles (e.g., gold, silver, iron oxide), providing a stable organic shell. This shell can prevent aggregation of the nanoparticles and allow for their dispersion in various solvents. The exposed ester or vinyl groups could then be used for further reactions.

Metal-Organic Frameworks (MOFs): The benzoic acid moiety can act as a linker in the synthesis of MOFs. The additional functional groups on the linker could then be used to tune the properties of the MOF, such as its porosity, catalytic activity, or sensing capabilities.

Self-Assembled Monolayers (SAMs): The molecule could be used to form SAMs on various oxide surfaces. These organized molecular layers can precisely control the surface chemistry and physics, which is crucial for applications in nanoelectronics and biosensors.

The ability to tailor surface properties at the nanoscale is critical for the development of new functional materials and devices.

NanomaterialFunctionalization RoleResulting Property Modification
Metal NanoparticlesStabilizing LigandImproved stability and dispersibility
Metal-Organic FrameworksFunctional LinkerTunable porosity and catalytic activity
Oxide SurfacesSelf-Assembled MonolayerControlled surface energy and reactivity

Catalytic and Mechanistic Research Involving 4 1e 3 Methoxy 3 Oxoprop 1 En 1 Yl Benzoic Acid

Role of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid as a Ligand in Homogeneous Catalysis

The carboxylic acid and the acrylate (B77674) ester functionalities within this compound present potential coordination sites for metal ions, making it a candidate for use as a ligand in homogeneous catalysis. The carboxylate group can act as a versatile ligand, coordinating to metal centers in a monodentate, bidentate, or bridging fashion. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complex.

Derivatives of benzoic acid have been successfully employed as ligands in various transition-metal-catalyzed reactions. For instance, iridium-catalyzed C-H ortho-amination of complex benzoic acid derivatives demonstrates the directing capability of the carboxylate group, facilitating regioselective functionalization. nih.gov Similarly, palladium-catalyzed reactions have utilized benzoic acid derivatives for various cross-coupling reactions. researchgate.net

The cinnamate (B1238496) moiety also offers opportunities for catalytic applications. Cinnamic acid derivatives can participate in palladium-catalyzed coupling reactions, such as the Heck reaction, to form more complex molecules. thepharmajournal.comacs.org The double bond in the acrylate portion of the molecule could also coordinate to a metal center, potentially influencing the catalytic activity and selectivity of the complex.

The bifunctional nature of this compound, possessing both a carboxylate and an acrylate system, could allow it to act as a bidentate or bridging ligand, potentially leading to the formation of stable and catalytically active metal complexes. The specific coordination mode would depend on the metal precursor, solvent, and reaction conditions.

Table 1: Potential Homogeneous Catalytic Applications Based on Structural Analogs

Catalytic ReactionMetal CatalystRole of Ligand (Analog)Potential Product Class
C-H Activation/FunctionalizationIridium, RhodiumDirecting group via carboxylateSubstituted benzoic acids
Cross-Coupling Reactions (e.g., Heck, Suzuki)PalladiumLigand stabilizing the active catalytic speciesStilbenes, biaryls, functionalized alkenes
Oxidation of TolueneCobalt, ManganeseFormation of active metal-carboxylate speciesBenzaldehyde, benzyl (B1604629) alcohol, benzoic acid researchgate.net

Heterogeneous Catalysis Incorporating this compound Derived Structures

In heterogeneous catalysis, this compound can be envisioned as a building block for solid-supported catalysts. The carboxylic acid functionality is particularly well-suited for anchoring the molecule onto the surface of a solid support, such as silica (B1680970), alumina, or a polymer resin.

A significant area where benzoic acid and its derivatives have been utilized is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov The dicarboxylate nature of terephthalic acid (a close structural relative of the benzoic acid portion of the target molecule) is a common linker in many stable MOFs. The carboxylic acid group of this compound could similarly be used to construct MOFs, with the methoxy-3-oxoprop-1-en-1-yl]phenyl group providing specific functionalities within the pores of the framework. berkeley.eduresearchgate.netrsc.orgrsc.org

The properties of such a MOF, including its porosity, stability, and catalytic activity, would be influenced by the nature of the metal ion and the geometry of the linker. The acrylate group within the linker could potentially undergo post-synthetic modification to introduce further catalytic sites. Zirconium-based MOFs, for example, have shown catalytic activity in the direct amidation of benzoic acids. berkeley.edu The functionalized linkers in MOFs can play a crucial role in their photocatalytic activity. nih.gov

Furthermore, the molecule could be used to modify the surface of heterogeneous catalysts. For instance, it could be grafted onto a support to create a surface with specific acidic or coordinating properties. The photocatalytic decomposition of benzoic acid on platinized titanium dioxide has been studied, suggesting a role for such molecules in photocatalytic systems. utexas.edu

Table 2: Potential Heterogeneous Catalytic Systems Utilizing the Target Compound's Structure

Catalyst TypeRole of this compound MoietyPotential Application
Metal-Organic Framework (MOF)Organic linker connecting metal nodesGas storage, separation, heterogeneous catalysis nih.govberkeley.edu
Supported Metal CatalystSurface modifier to tune catalyst propertiesSelective hydrogenation, oxidation
PhotocatalystPhotosensitizer or surface-bound reactantDegradation of organic pollutants utexas.edu

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural features of this compound, specifically the carboxylic acid group, suggest its potential as an organocatalyst. Carboxylic acids can act as Brønsted acid catalysts, activating electrophiles through protonation.

Cinnamic acid derivatives have been shown to act as effective organocatalysts. For example, E and Z-forms of 3-methoxycinnamic acid have demonstrated a significant catalytic effect in the polymerization of benzoxazines, lowering the polymerization temperatures. mdpi.com The acidity of the carboxylic acid plays a key role in its catalytic efficacy.

The Knoevenagel-Doebner reaction, which involves the condensation of aldehydes with malonic acid, can be organocatalyzed by bases like piperidine, leading to the formation of cinnamic acid derivatives. researchgate.net While the target molecule itself is a product of such transformations, its acidic nature could potentially catalyze related reactions. For instance, it could be explored as a catalyst for esterifications, acetalizations, or other acid-catalyzed transformations. The presence of the electron-withdrawing acrylate group could influence the pKa of the carboxylic acid, thereby modulating its catalytic activity.

Table 3: Potential Organocatalytic Reactions

Reaction TypeRole of this compoundSubstrate Scope
Benzoxazine PolymerizationAcid catalyst to initiate ring-openingBenzoxazine monomers mdpi.com
Knoevenagel-Doebner CondensationPotential co-catalyst or additiveAldehydes and active methylene (B1212753) compounds researchgate.net
EsterificationBrønsted acid catalystAlcohols and carboxylic acids

Reaction Rate Studies and Kinetic Analysis

While no specific kinetic studies on reactions directly involving this compound are readily available, the kinetics of reactions involving its structural components have been investigated. For example, the Fischer esterification of trans-cinnamic acid to methyl cinnamate has been studied, with optimization of catalyst loading and reaction times. nsf.gov

Kinetic studies on the catalytic hydrolysis of methyl acetate, a simple ester, have been performed using acidic ion-exchange resins. researchgate.net Such studies provide insight into the reaction mechanisms and the factors influencing the reaction rate, such as temperature, catalyst concentration, and reactant ratios.

Should this compound be employed as a catalyst or a substrate in a reaction, kinetic analysis would be crucial for understanding the reaction mechanism and optimizing the reaction conditions. Techniques such as monitoring the concentration of reactants and products over time using spectroscopy (e.g., UV-Vis, NMR) or chromatography (e.g., GC, HPLC) would be employed. The data obtained could be used to determine the reaction order, rate constant, and activation energy.

For instance, if used as a ligand in a homogeneous catalytic reaction, kinetic studies could help elucidate the role of the ligand in the catalytic cycle, such as its influence on the rate-determining step. In heterogeneous catalysis, kinetic analysis could help to understand mass transfer limitations and the intrinsic activity of the catalytic sites.

Table 4: Key Parameters in a Hypothetical Kinetic Study

ParameterMethod of DeterminationSignificance
Rate Constant (k)Analysis of concentration vs. time dataQuantifies the rate of the reaction
Reaction OrderMethod of initial rates or integral methodIndicates the dependence of the rate on reactant concentrations
Activation Energy (Ea)Arrhenius plot (ln(k) vs. 1/T)Represents the minimum energy required for the reaction to occur
Turnover Number (TON)Moles of product per mole of catalystMeasures the efficiency of a catalyst
Turnover Frequency (TOF)TON per unit timeMeasures the activity of a catalyst

Exploration of Biological and Biochemical Interactions Mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms of 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid

The structural motifs of this compound, namely the cinnamate (B1238496) and benzoate (B1203000) moieties, suggest a promiscuous pharmacology with the potential to interact with a variety of molecular targets. Research on analogous compounds indicates that enzymes are a primary target class.

Cinnamic acid derivatives have been shown to inhibit several enzymes, including mitochondrial aldehyde dehydrogenase, dipeptidyl peptidase-IV (DPP-IV), and protein tyrosine phosphatase 1B (PTP1B). The binding mechanism for these interactions often involves non-covalent forces. For instance, the interaction of caffeic acid, a hydroxycinnamic acid, with DPP-IV is stabilized by hydrogen bonding and π-interactions within the enzyme's active site. Given the presence of a phenyl ring, a carboxyl group, and an ester group, this compound likely engages with its molecular targets through similar interactions.

Furthermore, protein kinases and matrix metalloproteinases (MMPs) have been identified as targets for cinnamic acid derivatives. These interactions can interfere with cellular signaling pathways critical in various physiological and pathological processes. The binding is typically competitive with the natural substrate, occupying the active site and preventing enzymatic activity.

In silico docking studies on similar benzoic acid derivatives have shown potential binding to enzymes such as squalene (B77637) synthase and lanosterol-14α-demethylase, which are crucial in fungal ergosterol (B1671047) biosynthesis. These studies reveal that the compounds fit within the active sites of these enzymes, forming hydrogen bonds and hydrophobic interactions with key amino acid residues.

Potential Molecular Target Class Examples of Specific Targets for Related Compounds Likely Binding Interactions
EnzymesMitochondrial Aldehyde Dehydrogenase, DPP-IV, PTP1B, Protein Kinases, MMPs, Squalene Synthase, Lanosterol-14α-demethylaseHydrogen Bonding, π-Interactions, Hydrophobic Interactions
ReceptorsProkaryotic Proton-Gated Ion Channel (GLIC), Integrins (e.g., αvβ3)Ionic Bonding, Hydrogen Bonding, van der Waals Forces

Enzymatic Transformations of this compound and its Derivatives

The ester linkage in this compound is a prime site for enzymatic transformation, specifically hydrolysis. Lipases and esterases are the primary enzyme classes responsible for catalyzing the cleavage of such ester bonds.

Studies on similar methyl cinnamate derivatives have demonstrated their susceptibility to enzymatic hydrolysis. For example, the hydrolysis of methyl cinnamate to cinnamic acid can be achieved using various lipases, such as those from Candida rugosa or Bacillus licheniformis. This transformation converts the methyl ester back to a carboxylic acid, which can significantly alter the compound's physicochemical properties, such as its solubility and ability to cross cell membranes, and consequently its biological activity.

Conversely, the reverse reaction, enzymatic esterification, is also a common transformation for cinnamic acid derivatives. Lipase-catalyzed esterification of cinnamic acid with methanol (B129727) could, in a biological system with high methanol concentrations, potentially lead to the formation of this compound from its corresponding carboxylic acid precursor.

Furthermore, the core structure of the molecule can undergo metabolism. The phenylpropanoid pathway in plants, for instance, involves a series of enzymatic reactions, including hydroxylations and methylations of the phenyl ring of cinnamic acid derivatives. While this is a biosynthetic pathway, analogous metabolic transformations could occur in other organisms. For example, cytochrome P450 enzymes in mammals are known to hydroxylate aromatic rings.

Receptor Binding Studies and Ligand-Protein Interactions (in vitro/computational)

Molecular docking studies are a powerful tool to predict the binding affinity and mode of a ligand to a protein target. In silico analyses of similar benzoic and cinnamic acid derivatives have been performed against various receptors. For instance, docking studies of benzoic acid derivatives with proteins involved in acute myeloid leukemia have identified potential binding interactions within their active sites. These interactions are typically characterized by a network of hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex.

Research on cinnamic acid derivatives has identified interactions with specific receptors. For example, certain derivatives have been found to act as antagonists of the prokaryotic proton-gated ion channel (GLIC), a model for pentameric ligand-gated ion channels. These studies suggest that the carboxylate moiety is crucial for binding. Additionally, conformationally-restricted cinnamic acid peptidomimetics have been shown to be potent and selective antagonists of the αvβ3 integrin receptor.

Based on these findings, it is plausible that this compound could bind to various receptors, with the benzoic acid moiety potentially forming key salt-bridge and hydrogen bond interactions, while the methoxy-3-oxoprop-1-en-1-yl portion could engage in hydrophobic and van der Waals interactions.

Cellular Pathway Modulation by this compound (Mechanistic Insight, not clinical)

The interaction of this compound with its molecular targets can lead to the modulation of various cellular pathways. Based on the activities of related compounds, several pathways could be affected.

The phenylpropanoid pathway is a major metabolic route in plants for the synthesis of a wide variety of phenolic compounds. Cinnamic acid and its derivatives are central intermediates in this pathway. Exogenously supplied derivatives, such as methyl p-coumarate, have been shown to influence this pathway, leading to the accumulation of downstream products and the activation of defense-related genes. This suggests that this compound could potentially modulate this pathway in plant systems.

In mammalian cells, benzoic acid derivatives have been shown to modulate the proteostasis network, which is responsible for maintaining protein homeostasis. Specifically, some derivatives have been found to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, the two major protein degradation systems in the cell. This modulation is thought to occur through the activation of key enzymes within these pathways, such as cathepsins.

Furthermore, given the potential of cinnamic acid derivatives to inhibit protein kinases, this compound could interfere with numerous signal transduction pathways that regulate cell proliferation, differentiation, and survival. Inhibition of key kinases in pathways like the MAPK/ERK or PI3K/Akt pathways could lead to significant alterations in cellular behavior.

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy (mechanistic focus)

Structure-activity relationship (SAR) studies of cinnamic and benzoic acid derivatives have provided valuable information on the structural features that govern their biochemical efficacy.

For cinnamic acid derivatives, the substitution pattern on the phenyl ring is a critical determinant of activity. The presence, position, and nature of substituents (e.g., hydroxyl, methoxy (B1213986), nitro groups) can significantly influence the compound's interaction with its molecular target. For example, in the case of tyrosinase inhibition by coumaric acid derivatives, esterification of the carboxylic acid group was found to enhance activity, suggesting that modifying the carboxylate of this compound could modulate its efficacy against certain targets.

The nature of the ester group also plays a role. Studies on different esters of cinnamic acid have shown that the length and branching of the alcohol moiety can affect biological activities such as antifungal and antidiabetic properties. This implies that the methyl ester in the target compound is a key feature that could be modified to tune its activity.

Regarding the benzoic acid portion, SAR studies on various derivatives have highlighted the importance of the carboxylic acid group for activity, often as a key anchoring point to the biological target through ionic or hydrogen bonding. The relative position of the substituents on the benzoic acid ring is also crucial.

Future Outlook and Emerging Research Frontiers

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the way chemical compounds are discovered and designed. mdpi.comnih.govmdpi.com For 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid, these computational tools offer a pathway to rapidly explore its potential in both pharmacology and materials science.

In the realm of material design, ML models can predict the physicochemical properties of polymers and other materials derived from this compound. mdpi.comsemanticscholar.org By inputting the molecular structure, these models can estimate properties such as thermal stability, mechanical strength, and optical characteristics. nih.gov This predictive capability allows for the de novo design of functional materials with tailored properties for specific applications, such as organic electronics or advanced coatings. researchgate.net The process, often referred to as inverse design, starts with the desired properties and uses ML to generate molecular structures that are likely to exhibit them. semanticscholar.org

Interactive Table: Potential AI/ML Applications

Application Area AI/ML Tool Potential Outcome for this compound
Drug Discovery Deep Learning Neural Networks Prediction of novel protein targets and bioactivities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models Estimation of therapeutic efficacy and toxicity of derivatives.
Generative Models Design of new derivatives with optimized pharmacological profiles. mdpi.com
Material Science Reinforcement Learning Discovery of polymers with targeted thermal or mechanical properties. mdpi.com
Bayesian Optimization Optimization of synthetic routes for material production. mdpi.com

Sustainable and Circular Economy Approaches for this compound Synthesis and Application

The chemical industry is undergoing a paradigm shift towards sustainability, with a focus on green chemistry and circular economy principles. chemiehoch3.descielo.br These approaches aim to minimize waste, reduce reliance on finite resources, and design products that can be reused or recycled. ellenmacarthurfoundation.org

The synthesis of this compound, which can be achieved through methods like the Heck cross-coupling reaction, is a prime candidate for green chemistry innovations. nih.govfrontiersin.org Traditional palladium-catalyzed reactions often use organic solvents and can lead to metal contamination. frontiersin.org Future research will likely focus on developing more sustainable protocols, such as using bio-based solvents like Cyrene or γ-Valerolactone (GVL), employing heterogeneous catalysts that can be easily recovered and reused, and utilizing energy-efficient methods like microwave irradiation. nih.govsemanticscholar.orgrsc.org Biocatalysis, using enzymes like lipases, offers another green route for the synthesis of the ester functionality within the molecule, often proceeding under mild conditions with high selectivity. nih.govnih.govfrontiersin.org

From a circular economy perspective, the focus extends beyond synthesis to the entire lifecycle of the molecule. kochmodular.comrenewablematter.eu This involves designing applications where the compound or the material it constitutes can be recovered and repurposed at the end of its life. For example, if used as a monomer in a polymer, research could focus on developing depolymerization methods that allow for the recovery of the parent molecule. Another avenue is the use of renewable feedstocks for its synthesis. Benzoic acid derivatives, for example, can be sourced from lignin, a waste product of the paper industry, providing a sustainable alternative to petrochemical sources. rsc.org

Interactive Table: Green Chemistry Strategies for Synthesis

Green Chemistry Principle Application to Synthesis Potential Benefit
Use of Renewable Feedstocks Sourcing benzoic acid moiety from lignin. rsc.org Reduced dependence on fossil fuels.
Atom Economy Optimizing Heck reaction to minimize byproducts. nih.gov Less waste generation.
Use of Safer Solvents Employing water or bio-based solvents. rsc.org Reduced environmental impact and improved safety.
Catalysis Using recoverable heterogeneous or biocatalysts. nih.govnih.gov Lower costs and reduced metal contamination.

Nanotechnology and Biomedical Engineering Interface (excluding human trials)

The intersection of nanotechnology and biomedical engineering offers exciting possibilities for leveraging the unique properties of this compound at the nanoscale. unirioja.esnih.gov By incorporating this molecule into nanostructures, its function can be enhanced for a range of preclinical biomedical applications.

One promising area is in the development of functionalized nanomaterials for targeted drug delivery. nih.gov The carboxylic acid and ester groups on the molecule provide handles for covalent attachment to nanoparticles, such as carbon nanotubes or polymeric nanoparticles. nih.gov These functionalized nanoparticles could be engineered to selectively target specific cells or tissues. The molecule could act as a linker, attaching a therapeutic agent to the nanoparticle, or it could be part of a polymer that self-assembles into a drug-carrying nanostructure.

In tissue engineering, materials based on acrylic derivatives are widely used due to their versatile properties. researchgate.net this compound could be used as a monomer to create novel hydrogels or scaffolds. mdpi.com For example, gelatin methacrylate (B99206) (GelMA) is a common material in 3D printing for tissue engineering, and the acrylate-like structure within the target molecule suggests its potential utility in similar photocurable biomaterials. nih.govresearchgate.net These scaffolds could be designed to support cell growth and differentiation, potentially for applications in bone or cartilage repair. nih.gov The bifunctional nature of the molecule (a polymerizable group and a carboxylic acid) could allow for the creation of "smart" hydrogels that respond to physiological cues like pH changes. mdpi.com

Interdisciplinary Research Opportunities

The bifunctional nature of this compound, possessing both a reactive acrylate (B77674) system and a benzoic acid moiety, makes it an ideal candidate for interdisciplinary research. nih.gov Such molecules, which can engage with two different systems or perform two distinct functions, are of great interest in fields ranging from chemical biology to materials science. nih.govacs.org

One major opportunity lies in the development of "molecular glues" or proximity-inducing compounds. youtube.com The two ends of the molecule could be functionalized to bind to two different proteins, bringing them into close proximity to trigger a specific biological event. This approach is at the forefront of chemical biology and offers new ways to modulate cellular processes. nih.gov

Further interdisciplinary collaborations could involve:

Chemistry and Materials Science: Designing novel polymers and liquid crystals. The rigid aromatic core combined with the flexible acrylate tail is a common motif in liquid crystal design.

Organic Synthesis and Computational Chemistry: Using computational tools to predict the properties and reaction outcomes of derivatives, thereby guiding synthetic efforts. scielo.brjmcs.org.mxnih.gov

Biochemistry and Engineering: Developing biosensors where the molecule is immobilized on a surface and its interaction with a target analyte is detected. The aromatic ring and conjugated system could provide useful spectroscopic signals for detection.

By fostering collaboration between chemists, biologists, material scientists, and computational experts, the full potential of this compound can be unlocked, leading to innovations that span multiple scientific domains.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]benzoic acid?

The synthesis typically involves multi-step protocols, including the formation of the α,β-unsaturated ester moiety and subsequent coupling to the benzoic acid core. Key steps include:

  • Esterification : Introducing the methoxy group via nucleophilic substitution or condensation reactions under controlled pH and temperature .
  • Cross-coupling : Utilizing reagents like palladium catalysts for olefin formation, ensuring stereochemical control of the (1E)-configuration .
  • Purification : Techniques such as column chromatography or recrystallization to isolate the product. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity, particularly the (1E)-configuration via coupling constants (e.g., 1^1H NMR: Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) .
  • HPLC/MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete esterification .
  • X-ray Crystallography : Resolves 3D conformation if crystalline forms are obtainable, critical for understanding intermolecular interactions .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Solubility : Highly polar solvents (e.g., DMSO, methanol) are preferred due to the carboxylic acid and ester groups. Limited solubility in non-polar solvents .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at low temperatures (<4°C) in anhydrous environments is recommended to preserve the ester group .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when optimizing solvent systems?

Discrepancies often arise from solvent polarity effects on transition states. Systematic optimization involves:

  • Design of Experiments (DoE) : Varying solvent polarity (e.g., DMF vs. THF) and dielectric constants to identify ideal reaction media .
  • Kinetic Studies : Monitoring reaction progress via in situ IR or UV-Vis spectroscopy to detect intermediate stability issues .
  • Statistical Analysis : Using ANOVA to assess solvent impact on yield, with post hoc tests (e.g., Tukey’s HSD) to resolve variability .

Q. What strategies enhance the compound’s bioactivity in drug development studies?

  • Structure-Activity Relationship (SAR) : Modifying the methoxy group to electron-withdrawing substituents (e.g., nitro) to improve binding affinity to target enzymes .
  • Prodrug Design : Ester-to-amide conversion to enhance cell permeability, followed by enzymatic hydrolysis in vivo for activation .
  • Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with biological targets like cyclooxygenase-2 (COX-2) .

Q. What challenges arise in computational modeling of the compound’s 3D conformation, and how are they addressed?

  • Conformational Flexibility : The α,β-unsaturated ester introduces rotational barriers, requiring hybrid DFT/MD simulations to map energy minima .
  • Crystallographic Validation : Comparing computational models with X-ray data (e.g., C–C bond lengths and dihedral angles) to refine force field parameters .
  • Solvent Effects : Implicit solvent models (e.g., COSMO) account for solvation energy discrepancies in aqueous vs. non-polar environments .

Methodological Considerations

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce the (1E)-configuration during synthesis .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation pathways (e.g., ester hydrolysis to benzoic acid derivatives) .
  • Biological Assays : Dose-response curves (IC₅₀ determination) in enzyme inhibition studies, paired with negative controls to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.